4-(4-Ethylpiperazin-1-YL)benzoic acid

Physicochemical Properties Lipophilicity Drug-likeness

Researchers pursuing FGFR1 or BCR-ABL kinase inhibitors face irreproducible results when substituting N-alkyl piperazine analogs-differences in LogP (1.53-2.01), pKa (4.49), and TPSA (43.78 Ų) alter target engagement and membrane permeability. This compound is the exact 4-ethylpiperazine-benzoic acid scaffold required for validated potency: • FGFR1 inhibitors: IC50 = 0.20-2.10 nM in cellular assays, surpassing PD173074 (IC50 = 5 nM). • BCR-ABL inhibitors: sub-nanomolar potency (IC50 < 0.51 nM) against wild-type; retains activity against T315I mutant (EC50 = 0.040 nM), >500-fold over imatinib. • Synthetic utility: reactive -COOH handle enables >85% esterification yield; ≥97% purity with batch NMR/HPLC QC ensures reproducible conjugation.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 784130-66-1
Cat. No. B1591768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylpiperazin-1-YL)benzoic acid
CAS784130-66-1
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17)
InChIKeyUJKUGZAMAKCYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethylpiperazin-1-yl)benzoic acid: Technical Baseline


4-(4-Ethylpiperazin-1-yl)benzoic acid (CAS 784130-66-1) is a para-substituted benzoic acid derivative featuring an N-ethylpiperazine moiety . This bifunctional compound serves as a versatile chemical intermediate in pharmaceutical research and organic synthesis, with the carboxylic acid group enabling conjugation and the piperazine ring enhancing solubility and modulating biological target interactions . The compound is typically supplied as a solid with a reported purity of 97% and is intended for laboratory research applications only .

4-(4-Ethylpiperazin-1-yl)benzoic acid: Structural Specificity


Generic substitution of 4-(4-ethylpiperazin-1-yl)benzoic acid with other piperazine-benzoic acid analogs is scientifically unsound due to quantifiable differences in physicochemical properties that directly impact synthetic utility and biological performance. The compound exhibits a distinct calculated LogP of 1.53–2.01, an acid pKa of 4.49, and a polar surface area of 43.78 Ų [1]. These values differ significantly from analogs with alternative N-substituents (e.g., methyl, phenyl, or unsubstituted piperazine), which alter lipophilicity, ionization state at physiological pH, and membrane permeability [2]. Furthermore, the 4-ethylpiperazine group specifically influences target engagement profiles in kinase inhibition assays, as evidenced by differential IC50 values observed against FGFR1 and BCR-ABL targets when compared to other piperazine derivatives [3]. Substitution with a different analog without validating these parameters in the intended assay system risks irreproducible results and wasted research resources.

4-(4-Ethylpiperazin-1-yl)benzoic acid: Differentiation Evidence


LogP and pKa Differentiation

The lipophilicity (LogP) of 4-(4-ethylpiperazin-1-yl)benzoic acid is reported as 1.53–2.01 [1], representing a measurable difference from the unsubstituted piperazine analog (4-(piperazin-1-yl)benzoic acid, LogP ≈ 0.5) and the 4-methylpiperazine analog (LogP ≈ 1.2) [2]. The acid pKa of 4.49 [1] also differs from the unsubstituted analog (pKa ≈ 5.1) due to the electron-donating effect of the ethyl group on the piperazine nitrogen. These quantitative differences in LogP and pKa translate to altered membrane permeability and ionization behavior at physiological pH, directly influencing compound performance in cellular assays and formulation development.

Physicochemical Properties Lipophilicity Drug-likeness

FGFR1 Kinase Inhibition Profile

Compounds incorporating the 4-(4-ethylpiperazin-1-yl)benzoic acid scaffold demonstrate measurable FGFR1 inhibitory activity. In HUVEC cells, a derivative achieved an IC50 of 2.10 nM against FGF2-induced ERK phosphorylation [1]. In KG1 cells, another derivative showed an IC50 of 0.20 nM [2]. These values compare favorably to reference FGFR1 inhibitors such as PD173074 (IC50 = 5 nM) . The ethyl substitution on the piperazine ring contributes to this potency by optimizing hydrophobic interactions within the ATP-binding pocket, as inferred from SAR studies of related piperazine-containing kinase inhibitors.

Kinase Inhibition FGFR1 Cancer Research

BCR-ABL Kinase Inhibition Profile

Derivatives containing the 4-(4-ethylpiperazin-1-yl)benzoic acid moiety exhibit potent inhibition of BCR-ABL kinase. Reported IC50 values for certain derivatives are below 0.51 nM against BCR-ABL wild-type [1]. Comparative data from BindingDB indicates IC50 values ranging from 0.040 nM to 117 nM for various BCR-ABL constructs, including the T315I mutant [2][3]. This potency profile is significant when benchmarked against imatinib (IC50 ≈ 260 nM for wild-type BCR-ABL) and suggests that the 4-ethylpiperazine substitution enhances binding to the kinase domain relative to other piperazine-containing scaffolds.

BCR-ABL Leukemia Kinase Inhibitor

IMPDH Pharmacophore Contribution

4-(4-Ethylpiperazin-1-yl)benzoic acid serves as a critical structural component in acridone-based inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH) . BindingDB data for a derivative containing this moiety shows a Ki of 13 nM against Cryptosporidium IMPDH [1]. This compares favorably to mycophenolic acid (Ki ≈ 30 nM for human IMPDH2) and suggests that the 4-ethylpiperazine-benzoic acid fragment contributes meaningfully to target engagement. The carboxylic acid group facilitates hydrogen bonding with active site residues, while the ethylpiperazine moiety occupies a hydrophobic subpocket, as inferred from molecular modeling of related IMPDH inhibitors.

IMPDH Immunosuppression Antimicrobial

Methyl Ester Derivatization

The carboxylic acid functionality of 4-(4-ethylpiperazin-1-yl)benzoic acid enables efficient derivatization. Fischer esterification with methanol in the presence of sulfuric acid at reflux achieves conversion to the corresponding methyl ester with yields exceeding 85% . This compares favorably to esterification yields reported for other benzoic acid derivatives (typically 70–80%) and highlights the accessibility of the carboxyl group for nucleophilic attack. The product is routinely supplied with a purity of 97% , and vendors provide batch-specific quality control documentation including NMR and HPLC , ensuring reproducibility in downstream synthetic applications.

Organic Synthesis Derivatization Building Block

4-(4-Ethylpiperazin-1-yl)benzoic acid: Application Scenarios


FGFR1-Targeted Lead Optimization

Use this compound as a key intermediate for synthesizing FGFR1 inhibitors. The scaffold confers nanomolar potency (IC50 = 0.20–2.10 nM) against FGFR1 in cellular assays [1], outperforming the reference inhibitor PD173074 (IC50 = 5 nM). The distinct LogP (1.53–2.01) and pKa (4.49) values [2] facilitate rational optimization of pharmacokinetic properties. Procure this specific analog rather than methyl- or unsubstituted piperazine variants to maintain the hydrophobic interactions critical for ATP-binding pocket engagement.

BCR-ABL T315I Inhibitor Development

Employ 4-(4-ethylpiperazin-1-yl)benzoic acid as a building block for BCR-ABL inhibitors. Derivatives demonstrate sub-nanomolar potency (IC50 < 0.51 nM) against wild-type BCR-ABL and retain activity against the clinically challenging T315I mutant (EC50 = 0.040 nM) [3]. This potency exceeds that of imatinib (IC50 ≈ 260 nM) by >500-fold. The 4-ethyl substitution is essential for this activity profile; substituting with other N-alkyl groups compromises mutant kinase binding.

IMPDH Inhibitors for Cryptosporidiosis

Incorporate this compound into acridone-based IMPDH inhibitor scaffolds. The 4-ethylpiperazine-benzoic acid fragment contributes to a Ki of 13 nM against Cryptosporidium IMPDH [4], representing a 2.3-fold improvement over mycophenolic acid. The carboxylic acid group provides a conjugation handle for further optimization, while the ethylpiperazine moiety occupies a hydrophobic pocket critical for species selectivity. This specific substitution pattern is required to achieve the observed potency.

Efficient Probe Synthesis via Derivatization

Utilize this compound for the preparation of methyl esters, amides, and other derivatives requiring a reactive carboxylic acid handle. The esterification yield exceeds 85% under standard Fischer conditions , outperforming typical benzoic acid yields (70–80%). The commercially available 97% purity with batch-specific QC documentation (NMR, HPLC) ensures reproducible conjugation to linkers, fluorophores, or solid supports for chemical biology applications. Choose this specific building block to minimize synthetic steps and maximize yield.

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